molecular formula C26H22ClN3O3S2 B3262336 N-{2-[(4-chlorobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-(4-morpholinylcarbonyl)benzamide CAS No. 354126-20-8

N-{2-[(4-chlorobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-(4-morpholinylcarbonyl)benzamide

Cat. No.: B3262336
CAS No.: 354126-20-8
M. Wt: 524.1 g/mol
InChI Key: GMOURXCDGUPWHH-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

CID1231538 is a potent antagonist of the G protein-coupled receptor (GPCR) GPR35 . GPCRs are a large family of cell surface receptors that respond to a variety of external signals and play a key role in many biological processes.

Mode of Action

As a GPR35 antagonist , CID1231538 binds to the GPR35 receptor and blocks its activation . This prevents the receptor from responding to its natural ligands, thereby inhibiting the downstream signaling pathways that are normally activated by GPR35.

Biochemical Pathways

Gpr35 is known to be involved in a variety of physiological processes, including pain perception, inflammation, and metabolic regulation . By blocking GPR35, CID1231538 could potentially influence these pathways.

Biochemical Analysis

Biochemical Properties

N-(2-((4-Chlorobenzyl)thio)benzo[d]thiazol-6-yl)-2-(morpholine-4-carbonyl)benzamide plays a significant role in biochemical reactions as a GPR35 antagonist. GPR35 is a GPCR involved in various physiological processes. The compound interacts with GPR35 by binding to it and inhibiting its activity, with an IC50 value of 0.55 μM . This inhibition can modulate downstream signaling pathways that are crucial for cellular responses to external stimuli.

Cellular Effects

N-(2-((4-Chlorobenzyl)thio)benzo[d]thiazol-6-yl)-2-(morpholine-4-carbonyl)benzamide affects various types of cells and cellular processes. By antagonizing GPR35, it influences cell function, including cell signaling pathways, gene expression, and cellular metabolism. The inhibition of GPR35 can lead to altered cellular responses, potentially reducing inflammation and nociceptive pain, and impacting metabolic processes .

Molecular Mechanism

The molecular mechanism of N-(2-((4-Chlorobenzyl)thio)benzo[d]thiazol-6-yl)-2-(morpholine-4-carbonyl)benzamide involves its binding to GPR35, thereby inhibiting the receptor’s activity. This inhibition prevents the activation of downstream signaling pathways that are typically triggered by GPR35 activation. Consequently, the compound can modulate gene expression and enzyme activity, leading to changes in cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(2-((4-Chlorobenzyl)thio)benzo[d]thiazol-6-yl)-2-(morpholine-4-carbonyl)benzamide can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, such as at -20°C for up to three years in powder form and at -80°C for up to two years in solution .

Dosage Effects in Animal Models

The effects of N-(2-((4-Chlorobenzyl)thio)benzo[d]thiazol-6-yl)-2-(morpholine-4-carbonyl)benzamide vary with different dosages in animal models. At lower doses, the compound effectively antagonizes GPR35 without causing significant adverse effects. At higher doses, it may exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

N-(2-((4-Chlorobenzyl)thio)benzo[d]thiazol-6-yl)-2-(morpholine-4-carbonyl)benzamide is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound’s inhibition of GPR35 can affect metabolic flux and metabolite levels, potentially influencing metabolic disorders and related diseases .

Transport and Distribution

Within cells and tissues, N-(2-((4-Chlorobenzyl)thio)benzo[d]thiazol-6-yl)-2-(morpholine-4-carbonyl)benzamide is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its overall efficacy and activity .

Subcellular Localization

The subcellular localization of N-(2-((4-Chlorobenzyl)thio)benzo[d]thiazol-6-yl)-2-(morpholine-4-carbonyl)benzamide is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications, impacting its ability to modulate cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: CID1231538 can be synthesized through a multi-step process involving the formation of benzothiazole and subsequent functionalization. The synthesis typically involves the following steps:

    Formation of Benzothiazole Core: The benzothiazole core is synthesized by reacting 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Functionalization: The benzothiazole core is then functionalized by introducing various substituents through reactions such as halogenation, alkylation, or acylation.

    Final Assembly: The final compound is assembled by coupling the functionalized benzothiazole with other molecular fragments using reagents like coupling agents and catalysts.

Industrial Production Methods: Industrial production of CID1231538 involves scaling up the synthetic routes mentioned above. The process is optimized for yield, purity, and cost-effectiveness. Key considerations include:

Chemical Reactions Analysis

Types of Reactions: CID1231538 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products:

Scientific Research Applications

CID1231538 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the structure-activity relationship of G protein-coupled receptor 35 antagonists.

    Biology: Employed in biological assays to investigate the role of G protein-coupled receptor 35 in various cellular processes.

    Medicine: Explored as a potential therapeutic agent for diseases associated with G protein-coupled receptor 35, such as type-2 diabetes, inflammation, and gastric cancer.

    Industry: Utilized in the development of new drugs targeting G protein-coupled receptor 35 and related pathways

Comparison with Similar Compounds

    CID1231539: Another benzothiazole analogue with similar G protein-coupled receptor 35 antagonistic activity.

    CID1231540: A structurally related compound with variations in the functional groups attached to the benzothiazole core.

Uniqueness of CID1231538:

Properties

IUPAC Name

N-[2-[(4-chlorophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]-2-(morpholine-4-carbonyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22ClN3O3S2/c27-18-7-5-17(6-8-18)16-34-26-29-22-10-9-19(15-23(22)35-26)28-24(31)20-3-1-2-4-21(20)25(32)30-11-13-33-14-12-30/h1-10,15H,11-14,16H2,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMOURXCDGUPWHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC=CC=C2C(=O)NC3=CC4=C(C=C3)N=C(S4)SCC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{2-[(4-chlorobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-(4-morpholinylcarbonyl)benzamide
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N-{2-[(4-chlorobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-(4-morpholinylcarbonyl)benzamide
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N-{2-[(4-chlorobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-(4-morpholinylcarbonyl)benzamide
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N-{2-[(4-chlorobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-(4-morpholinylcarbonyl)benzamide
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N-{2-[(4-chlorobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-(4-morpholinylcarbonyl)benzamide
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N-{2-[(4-chlorobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-(4-morpholinylcarbonyl)benzamide

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